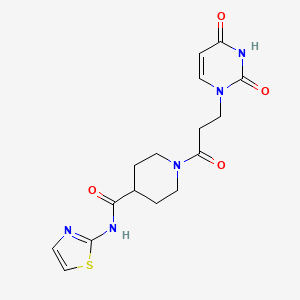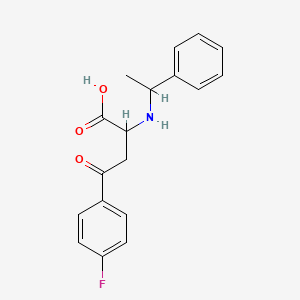
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound, often used in advanced scientific research for its versatile biochemical properties. The compound's intricate structure, featuring a piperidine ring linked to a pyrimidinyl group and a thiazole moiety, makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Starting Materials: The process begins with the selection of suitable starting materials, which include a piperidine derivative, a thiazole compound, and a pyrimidinone.
Initial Reaction: The initial step might involve the formation of an amide linkage between the piperidine and the propanoyl groups, under conditions such as reflux in an anhydrous solvent with a suitable coupling agent like EDCI or DCC.
Cyclization: The pyrimidinone is then introduced under acidic or basic conditions to facilitate ring formation, ensuring the proper orientation of the functional groups.
Final Assembly: The thiazole moiety is incorporated, usually by employing a nucleophilic substitution reaction, where the thiazole reacts with a leaving group on the intermediate compound under mild heating conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization for large-scale synthesis. This includes ensuring high yields, cost-effectiveness, and safety. Process intensification techniques such as microwave-assisted synthesis or flow chemistry might be employed to enhance reaction rates and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or mCPBA, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrimidinone ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution, especially at positions activated by electron-withdrawing groups. Halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous conditions often require solvents like DMF, DMSO, or acetonitrile.
Catalysts: Lewis acids or bases might be used to facilitate specific reactions.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Alcohols or amines from reduction.
Substituted derivatives based on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound finds extensive use in various research domains:
Chemistry:
Catalysts: Employed as a ligand in catalysis to stabilize metal complexes.
Organic Synthesis: Serves as a precursor or intermediate in synthesizing more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its reactive moieties.
Biological Markers: Utilized in tagging and tracing biological processes.
Medicine:
Drug Development: Investigated for its pharmacological properties, including potential antiviral or anticancer activities.
Diagnostics: Used in the development of diagnostic reagents.
Industry:
Material Science: Involved in the creation of specialized polymers and materials with unique electronic properties.
Agricultural Chemicals: Explored for its efficacy in developing new pesticides or herbicides.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Binding to Targets: The pyrimidinone and thiazole rings allow it to interact with specific enzymes or receptors.
Pathways Involved: It can inhibit pathways by binding to enzyme active sites, blocking substrate access, or altering protein conformation.
Interaction with Biomolecules: Forms hydrogen bonds or hydrophobic interactions with target molecules, leading to changes in biological activity.
Comparación Con Compuestos Similares
Similar compounds include:
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(furan-2-yl)piperidine-4-carboxamide: Differing by the replacement of the thiazole with a furan ring.
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Features a pyridine ring instead of the thiazole.
Uniqueness: The thiazole ring in 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide offers distinct electronic properties and binding affinities, making it particularly effective in certain biochemical contexts and industrial applications.
Hope this article covers what you needed! Anything else?
Propiedades
IUPAC Name |
1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-12-3-8-21(16(25)18-12)9-4-13(23)20-6-1-11(2-7-20)14(24)19-15-17-5-10-26-15/h3,5,8,10-11H,1-2,4,6-7,9H2,(H,17,19,24)(H,18,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOEOQHCBNHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2804900.png)




![4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2804907.png)

![4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2804911.png)
![1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2804912.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804913.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2804914.png)



